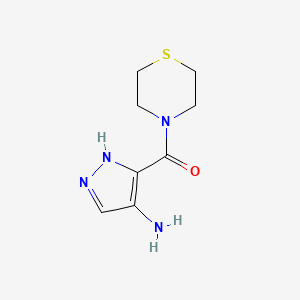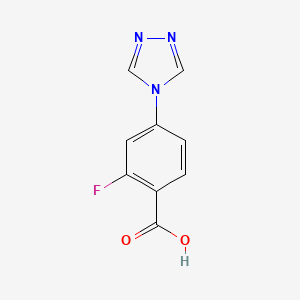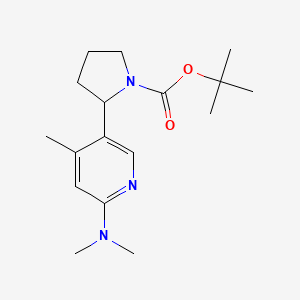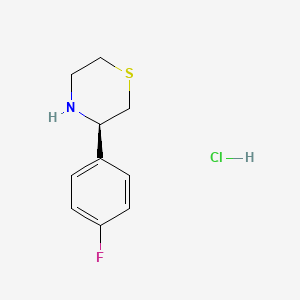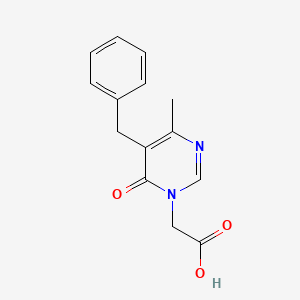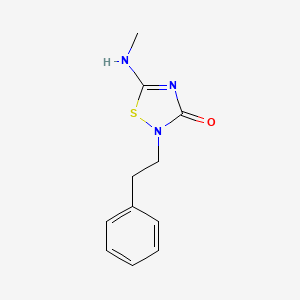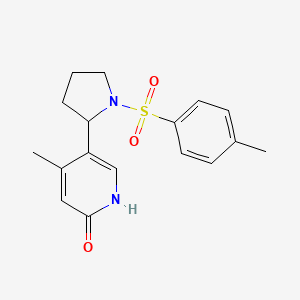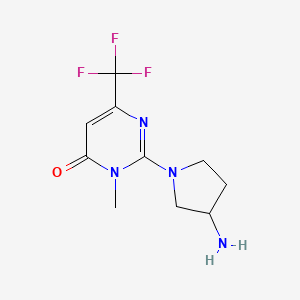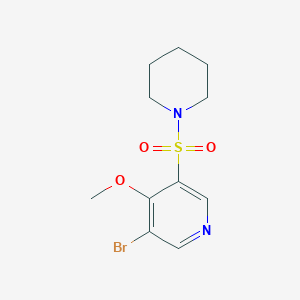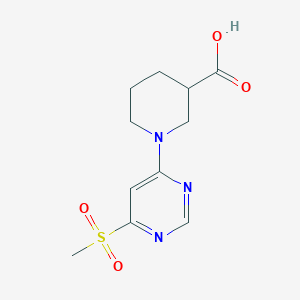
1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a methylsulfonyl group at the 6-position and a piperidine ring at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its analogs.
Pyrimidine Derivatives: Compounds such as 2,4-dichloropyrimidine and its derivatives.
Uniqueness: 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to the presence of both a methylsulfonyl group and a piperidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Eigenschaften
Molekularformel |
C11H15N3O4S |
|---|---|
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
1-(6-methylsulfonylpyrimidin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)10-5-9(12-7-13-10)14-4-2-3-8(6-14)11(15)16/h5,7-8H,2-4,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
YLFQMMYFSRUHQK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=NC(=C1)N2CCCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



